REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[N:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]2=[N:6][C:5]=1[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1.[C-:20]#[N:21].[Na+].[Na+].[I-]>C(#N)C>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:5]2[N:6]=[C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][N:8]3[C:4]=2[CH2:3][C:20]#[N:21])=[CH:14][CH:15]=1 |f:0.1,2.3,4.5|
|
Name
|
3-(chloromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine hydrochloride
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=C(N=C2N1C=CC=C2)C2=CC=C(C=C2)Cl
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Name
|
|
Quantity
|
9.38 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
9.56 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The mixture were stirred at RT
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
Sieves were filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
WASH
|
Details
|
The filtrate was washed twice with NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 4.95 g of crude
|
Type
|
CUSTOM
|
Details
|
It was purified by silica gel chromatography (MeOH/CH2Cl2, 0 to 5%)
|
Type
|
CUSTOM
|
Details
|
gave two batches
|
Type
|
CUSTOM
|
Details
|
batch #01 (very pure)=3.90 g, batch #02 (some impurities) was purified on activated carbon
|
Type
|
CUSTOM
|
Details
|
to give 0.90 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |